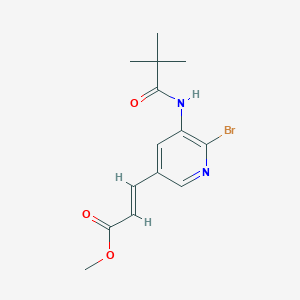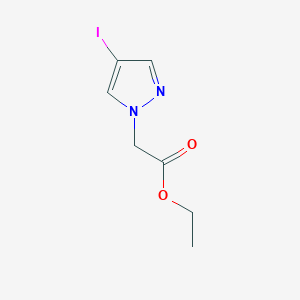
ethyl (4-iodo-1H-pyrazol-1-yl)acetate
Übersicht
Beschreibung
Ethyl (4-iodo-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9IN2O2 . It is a solid or semi-solid or liquid or lump substance . The IUPAC name for this compound is ethyl (4-iodo-1H-pyrazol-1-yl)acetate .
Molecular Structure Analysis
The molecular structure of ethyl (4-iodo-1H-pyrazol-1-yl)acetate consists of a pyrazole ring substituted with an iodine atom at the 4-position and an ethyl acetate group . The InChI code for this compound is 1S/C7H9IN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl (4-iodo-1H-pyrazol-1-yl)acetate has a molecular weight of 280.07 . It should be stored at 2-8°C and kept in a dark place .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Heterobiaryls
- Application Summary : 4-Iodopyrazole is used in an indium-mediated synthesis of heterobiaryls .
- Methods of Application : The exact method is not specified, but it involves the use of indium and 4-Iodopyrazole .
- Results or Outcomes : The outcome of this process is the synthesis of heterobiaryls .
2. Therapeutic Potential of Imidazole Containing Compounds
- Application Summary : Imidazole, a five-membered heterocyclic moiety similar to pyrazole, is known for its broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application : The exact method is not specified, but it involves the synthesis of imidazole and its derivatives .
- Results or Outcomes : The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
3. Applications of Pyrazole Scaffold
- Application Summary : Pyrazoles have a wide range of applications in various fields of science. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : Pyrazoles have been the focus of many techniques, mostly because of their frequent use in the synthesis of bioactive chemicals .
4. Synthesis of Ethyl (4-iodo-1H-pyrazol-1-yl)acetate
- Application Summary : This compound is used in the synthesis of various organic compounds .
- Methods of Application : The exact method is not specified, but it involves the use of ethyl (4-iodo-1H-pyrazol-1-yl)acetate .
- Results or Outcomes : The outcome of this process is the synthesis of various organic compounds .
4. Synthesis of Ethyl (4-iodo-1H-pyrazol-1-yl)acetate
- Application Summary : This compound is used in the synthesis of various organic compounds .
- Methods of Application : The exact method is not specified, but it involves the use of ethyl (4-iodo-1H-pyrazol-1-yl)acetate .
- Results or Outcomes : The outcome of this process is the synthesis of various organic compounds .
Safety And Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Eigenschaften
IUPAC Name |
ethyl 2-(4-iodopyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCVNLSNYLXDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295668 | |
| Record name | Ethyl 4-iodo-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (4-iodo-1H-pyrazol-1-yl)acetate | |
CAS RN |
82231-59-2 | |
| Record name | Ethyl 4-iodo-1H-pyrazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82231-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-iodo-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


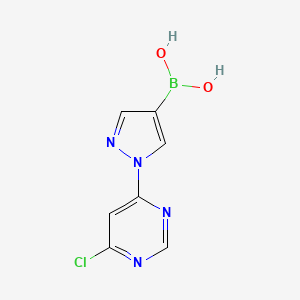

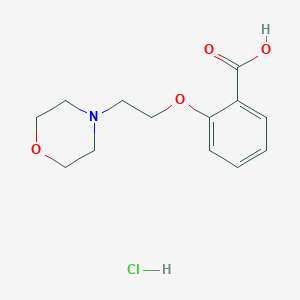
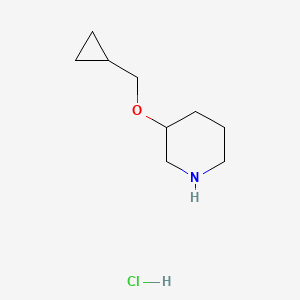

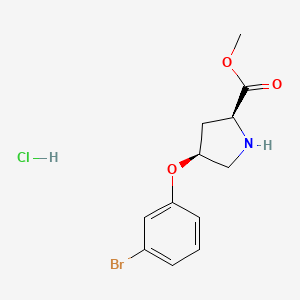


![6-Chlorofuro[3,2-b]pyridine](/img/structure/B1421118.png)
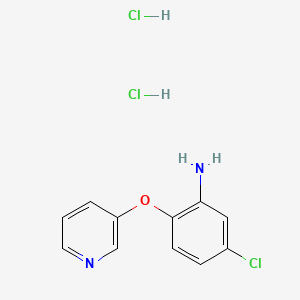

![N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1421124.png)
